molecular formula C24H39Al B14758791 Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane CAS No. 978-70-1

Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane

Cat. No.: B14758791
CAS No.: 978-70-1
M. Wt: 354.5 g/mol
InChI Key: IWGNRMBKZYXSDA-UHFFFAOYSA-N
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Description

Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is an organoaluminum compound with the molecular formula C24H39Al. This compound is characterized by the presence of three 2-(cyclohex-3-en-1-yl)ethyl groups attached to an aluminum atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane typically involves the reaction of 4-vinylcyclohexene with triisobutylaluminum in the presence of hydrogen gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .

Scientific Research Applications

Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane involves its interaction with molecular targets and pathways within a given system. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical processes .

Comparison with Similar Compounds

Comparison: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is unique due to its specific structure and the presence of 2-(cyclohex-3-en-1-yl)ethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar organoaluminum compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

978-70-1

Molecular Formula

C24H39Al

Molecular Weight

354.5 g/mol

IUPAC Name

tris(2-cyclohex-3-en-1-ylethyl)alumane

InChI

InChI=1S/3C8H13.Al/c3*1-2-8-6-4-3-5-7-8;/h3*3-4,8H,1-2,5-7H2;

InChI Key

IWGNRMBKZYXSDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CC[Al](CCC2CCC=CC2)CCC3CCC=CC3

Origin of Product

United States

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